molecular formula C18H21NO5S B284069 N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B284069
M. Wt: 363.4 g/mol
InChI Key: DQWGQXGNGQJGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, also known as IBMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in a variety of fields.

Scientific Research Applications

N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, pharmacology, and biochemistry. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have anticancer properties, as well as potential applications in the treatment of Alzheimer's disease and other neurological disorders. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

Mechanism of Action

The mechanism of action of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, as well as in animal models of cancer. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and other neurological disorders. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have anti-inflammatory effects, as well as potential applications in the treatment of diabetes and other metabolic disorders.

Advantages and Limitations for Lab Experiments

N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments, including its high purity and stability. N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide is also relatively easy to synthesize, making it readily available for use in research. However, N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. One area of research is the development of new synthetic methods for N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide that improve yield and purity. Another area of research is the investigation of the mechanism of action of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, including its interactions with specific enzymes and signaling pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide, as well as its potential applications in the treatment of cancer, Alzheimer's disease, and other diseases.

Synthesis Methods

The synthesis of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide involves the reaction of 4-methoxyphenylamine with isobutyryl chloride in the presence of a base such as triethylamine. The resulting product is then treated with benzenesulfonyl chloride to yield N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yields of N-isobutyryl-4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide.

properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-N-(4-methoxyphenyl)sulfonyl-2-methylpropanamide

InChI

InChI=1S/C18H21NO5S/c1-13(2)18(20)19(14-5-7-15(23-3)8-6-14)25(21,22)17-11-9-16(24-4)10-12-17/h5-13H,1-4H3

InChI Key

DQWGQXGNGQJGHO-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)C(=O)N(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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